molecular formula C6H6F3NO3 B1315403 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid CAS No. 669066-98-2

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid

Cat. No.: B1315403
CAS No.: 669066-98-2
M. Wt: 197.11 g/mol
InChI Key: ZWFYYKVOJQHLTH-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid is a synthetic organic compound with the molecular formula C6H6F3NO3 and a molecular weight of 197.11 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a cyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid typically involves the reaction of amino-cyclopropanecarboxylic acid with trifluoroacetic acid ethyl ester in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar compounds to 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid include:

Properties

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYYKVOJQHLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514446
Record name 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-98-2
Record name 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Carboxycyclopropanaminium chloride (0.980 g, 7.124 mmol) was suspended in methanol (14 mL) and triethylamine (1.514 g, 14.960 mmol) was subsequently added. To this suspension was then added ethyl trifluoroacetate (1.113 g, 7.836 mmol) and allowed to stir at 25° C. After 16 hours, the reaction was quenched with 1N hydrochloric acid and extracted with ethyl acetate. The organic extract was dried with sodium sulfate, filtered and concentrated under reduced pressure to produce the title compound as a white solid. 1H NMR (400 MHz, (CD3)2SO) δ 12.76 (s, 1H), 9.94 (s, 1H), 1.38-1.44 (m, 2H), 1.08-1.14 (m, 2H).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.514 g
Type
reactant
Reaction Step Two
Quantity
1.113 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

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